2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a chlorophenyl group, a methylsulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine under basic conditions to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(2E)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Properties
Molecular Formula |
C11H10ClN3O3S2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O3S2/c1-20(17,18)11-15-14-10(19-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16) |
InChI Key |
CIBMNAIHHWZOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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